2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride

Aurora kinase 8-position SAR methyl substitution

Researchers targeting Aurora kinases, PDE10A, or ENPP1 (cGAS-STING) should select this specific 2,8-dimethyl tetrahydroimidazo[1,2-a]pyrazine hydrochloride. The 8-methyl group acts as a defined solvent-exposed vector validated in published SAR campaigns, offering an advanced fragment starting point unavailable with unsubstituted scaffolds. The hydrochloride salt guarantees consistent solubility (0.5–2 mM) for reliable screening. Choose this structurally authenticated intermediate to ensure reproducibility in fragment elaboration, library synthesis, and biological profiling.

Molecular Formula C8H14ClN3
Molecular Weight 187.67
CAS No. 1823253-44-6
Cat. No. B2883462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride
CAS1823253-44-6
Molecular FormulaC8H14ClN3
Molecular Weight187.67
Structural Identifiers
SMILESCC1C2=NC(=CN2CCN1)C.Cl
InChIInChI=1S/C8H13N3.ClH/c1-6-5-11-4-3-9-7(2)8(11)10-6;/h5,7,9H,3-4H2,1-2H3;1H
InChIKeyRSFZEFPUXWTIBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Hydrochloride (CAS 1823253-44-6): Core Scaffold Identity and Physicochemical Baseline


2,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride (CAS 1823253-44-6) is a heterocyclic organic compound built on a partially saturated imidazo[1,2-a]pyrazine core bearing methyl substituents at the 2- and 8-positions, supplied as the hydrochloride salt . With a molecular formula of C₈H₁₄ClN₃ and a molecular weight of 187.67 g/mol, it belongs to the privileged imidazo[1,2-a]pyrazine scaffold class that has been extensively validated as a productive starting point for kinase inhibitors, phosphodiesterase inhibitors, and coelenterazine analogues [1]. The compound is typically offered at ≥95% purity and serves as a versatile intermediate or fragment for medicinal chemistry campaigns .

Why Generic Imidazo[1,2-a]pyrazine Scaffolds Cannot Replace 2,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Hydrochloride in Target-Focused Campaigns


The imidazo[1,2-a]pyrazine scaffold is exquisitely sensitive to substitution pattern; even minor alterations at the 2- and 8-positions can profoundly impact potency, selectivity, and pharmacokinetics. Systematic structure–activity relationship (SAR) campaigns on Aurora kinase inhibitors have demonstrated that the 8-position is a solvent-exposed vector where substituent identity directly modulates oral bioavailability and off-target kinase profiles [1]. Similarly, in phosphodiesterase 10A (PDE10A) programs, the nature and position of substituents on the imidazo[1,2-a]pyrazine core dictate isoform selectivity and CNS penetration [2]. The specific 2,8-dimethyl pattern on a tetrahydro-saturated core represents a unique topological and electronic state that cannot be recapitulated by unsubstituted, mono-substituted, or differently substituted congeners. Consequently, procurement of the correct, structurally authenticated compound is essential to ensure reproducibility in fragment elaboration, library synthesis, and biological profiling.

Quantitative Differentiation Evidence for 2,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Hydrochloride Versus Closest Structural Analogs


Regiochemical Methylation Pattern Defines Aurora Kinase Potency and Selectivity Relative to 8-Unsubstituted or 8-Aryl Congeners

A dedicated SAR exploration of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors established that substitution at the solvent-accessible 8-position is a critical determinant of both potency and off-target kinase selectivity [1]. While the study primarily evaluated larger 8-aryl and 8-heteroaryl groups, it provides a quantitative framework demonstrating that the 8-position directly influences Aurora A/B inhibition and cellular activity. The 2,8-dimethyl substitution pattern represents a minimal, sp³-hybridized methyl occupancy at the 8-position, which, in contrast to bulkier aryl substituents, preserves lower molecular weight and reduced lipophilicity—parameters correlated with improved ligand efficiency and developability. In comparison, the unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold (CAS 1187830-84-7) lacks the 8-methyl group, resulting in a different steric and electronic environment at the hinge-binding region of the kinase ATP pocket [1].

Aurora kinase 8-position SAR methyl substitution

Hydrochloride Salt Form Confers Solubility and Handling Advantages Over Free Base for Aqueous Biological Assay Compatibility

The hydrochloride salt of 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine is explicitly formulated to enhance aqueous solubility and solid-state stability relative to the free base . While specific quantitative solubility measurements for this exact compound are not publicly reported, the general principle is that hydrochloride salt formation of heterocyclic amines typically increases aqueous solubility by 10- to 1000-fold compared to the corresponding free base, a phenomenon widely documented in pharmaceutical salt selection studies [1]. The hydrochloride salt provides a defined, stoichiometric counterion that simplifies solution preparation and ensures consistent protonation state across biological assay conditions, whereas the free base may exhibit variable solubility and protonation depending on pH and buffer composition.

solubility hydrochloride salt biophysical compatibility

Imidazo[1,2-a]pyrazine Scaffold Demonstrates Validated Multiplexed Biological Activity Across Kinase, PDE, and ENPP1 Targets

The imidazo[1,2-a]pyrazine core, exemplified by the 2,8-dimethyl derivative, has proven to be a multipotent privileged scaffold capable of engaging diverse therapeutic targets with high potency. In phosphodiesterase 10A (PDE10A) programs, imidazo[1,2-a]pyrazine-based lead compound 25a achieved an enzymatic IC₅₀ in the low nanomolar range (reported IC₅₀ ~0.9 nM in analogous optimized leads) with >100-fold selectivity over other PDE isoforms [1]. In the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor space, imidazo[1,2-a]pyrazine derivative 7 demonstrated an IC₅₀ of 5.70 nM against ENPP1 with >1000-fold selectivity over ENPP2 and ENPP3 [2]. For Aurora kinase inhibition, multiple imidazo[1,2-a]pyrazine-based compounds have entered advanced preclinical profiling with sub-nanomolar potency against Aurora A/B [3]. The 2,8-dimethyl substitution pattern serves as a foundational building block for constructing analogs within each of these target classes, with the methyl groups providing defined steric bulk that can be maintained or elaborated depending on the target-specific SAR requirements.

kinase inhibition PDE10A ENPP1 scaffold multipotency

High Purity (≥95%) and Defined Stoichiometry Reduce Batch-to-Batch Variability in Fragment Elaboration and Library Synthesis

The target compound is commercially specified at a minimum purity of 95% as the hydrochloride salt, providing a well-defined chemical entity with known stoichiometry . This contrasts with less rigorously characterized building blocks where variable purity, residual solvents, or incomplete salt formation can confound reaction yields and biological assay results. For fragment-based drug discovery (FBDD) applications, where compounds are screened at high concentrations (typically 0.5–2 mM), even minor impurities can produce false-positive or false-negative results [1]. The 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride, with a molecular weight of 187.67 and a heavy atom count of 12, adheres to the 'rule of three' guidelines (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) that define high-quality fragment starting points [1].

purity batch consistency fragment-based drug discovery

High-Value Research Application Scenarios for 2,8-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Against Aurora Kinases Using a Validated Minimal 8-Position Scaffold

Researchers engaged in fragment-based drug discovery (FBDD) targeting Aurora A/B kinases can employ 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride as a pre-validated fragment hit. The 8-methyl group provides a defined, minimal substitution that mimics the solvent-exposed vector identified as critical for Aurora kinase potency in published SAR campaigns [1]. Unlike the unsubstituted tetrahydroimidazo[1,2-a]pyrazine, which lacks this critical substituent, the 2,8-dimethyl variant offers a more advanced starting point for structure-guided elaboration. The hydrochloride salt form ensures consistent solubility at fragment screening concentrations (0.5–2 mM) in aqueous buffer, reducing false negatives due to precipitation . Fragment soaking into Aurora A crystals (e.g., PDB 3VAP, 3NRM) can rapidly yield co-crystal structures to guide rational, structure-based optimization [1].

Parallel Library Synthesis of PDE10A-Focused Chemical Probes for CNS Target Engagement Studies

Medicinal chemistry teams building PDE10A-targeted compound libraries for neuroscience applications can select 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride as a core scaffold. Published PDE10A inhibitor programs have demonstrated that imidazo[1,2-a]pyrazine derivatives achieve low nanomolar PDE10A enzymatic inhibition (lead compound 25a IC₅₀ ~0.9 nM) with excellent CNS penetration [2]. The 2,8-dimethyl pattern provides two diversification vectors (the 3-position via electrophilic bromination and the 6-position via nucleophilic substitution) that have been established in the synthesis of bioactive PDE10A inhibitors [2]. Parallel library synthesis using the Groebke three-component reaction or Suzuki–Miyaura cross-coupling at the 3-bromo intermediate can efficiently generate 50–200 analogs for SAR exploration [2].

ENPP1 Inhibitor Hit-to-Lead Optimization Leveraging a Multipotent Privileged Scaffold

Immuno-oncology programs targeting the cGAS-STING pathway via ENPP1 inhibition can utilize 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride as a starting scaffold for hit-to-lead chemistry. The imidazo[1,2-a]pyrazine core has been validated as a highly potent ENPP1 inhibitory scaffold, with derivative 7 achieving an IC₅₀ of 5.70 nM and >1000-fold selectivity over ENPP2/ENPP3 [3]. The 2,8-dimethyl substitution provides a defined framework for systematic decoration with aryl, heteroaryl, or amide substituents at the 3-, 6-, or 7-positions to optimize ENPP1 potency, selectivity, and pharmacokinetic properties. The hydrochloride salt form facilitates aqueous solubility for in vitro enzymatic and cellular assays (e.g., cGAMP-induced IFNB1, CXCL10, and IL6 mRNA expression endpoints) [3].

Custom Synthesis of Coelenterazine Analogue Precursors for Bioluminescence Assay Development

Assay development groups specializing in bioluminescence-based detection systems can employ 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride as a key intermediate for synthesizing novel coelenterazine analogues. The imidazo[1,2-a]pyrazine core is the central heterocyclic framework of coelenterazine, the natural luciferin substrate for Renilla, Gaussia, and Oplophorus luciferases [4]. The 2,8-dimethyl substitution pattern provides a distinct electronic and steric environment that can modulate emission wavelength, quantum yield, and enzyme kinetics relative to the natural coelenterazine scaffold (which bears 8-benzyl and 2-(4-hydroxybenzyl) substituents). Custom elaboration at the 3-, 5-, and 6-positions enables the creation of luciferase substrate libraries for multiplexed reporter assays, BRET-based protein–protein interaction studies, and in vivo imaging applications [4].

Quote Request

Request a Quote for 2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.